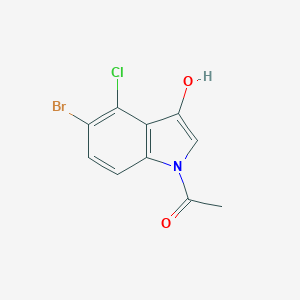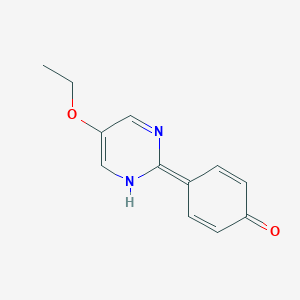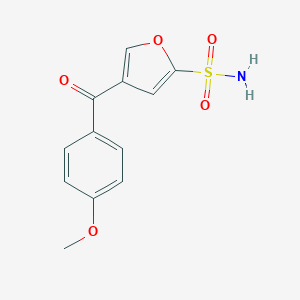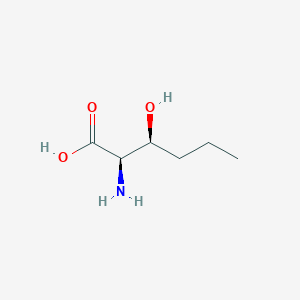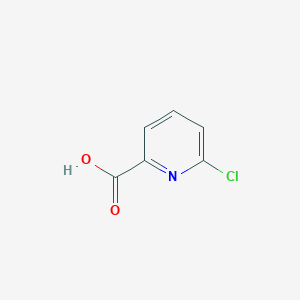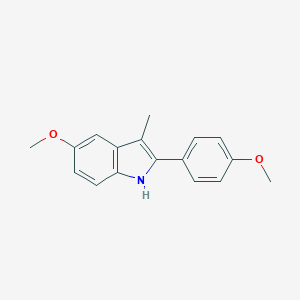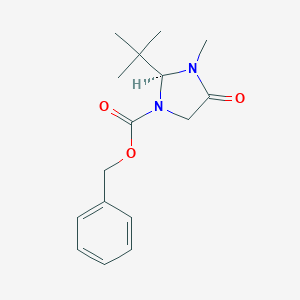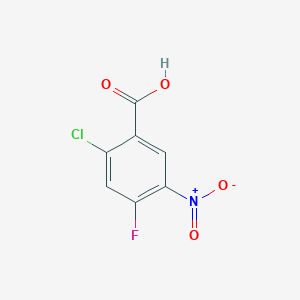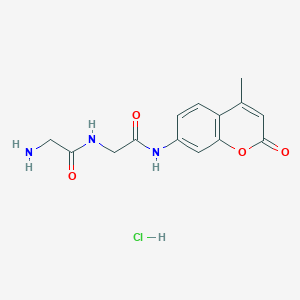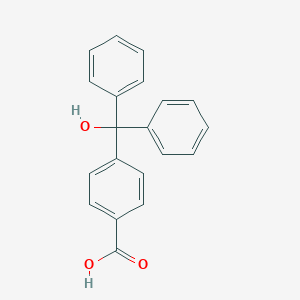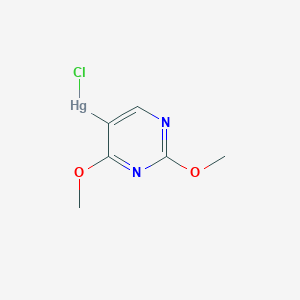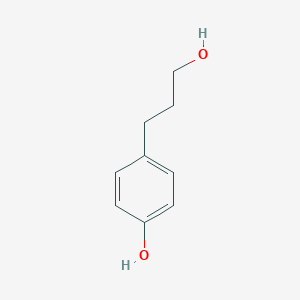
3-(4-Hydroxyphenyl)-1-propanol
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)-1-propanol is a member of phenols.
This compound is a natural product found in Smallanthus fruticosus, Calocedrus formosana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Bewertung der biologischen Rolle
3-(4-Hydroxyphenyl)-1-propanol wird häufig als Werkzeug zur Bewertung der biologischen Rolle von ERβ verwendet . ERβ, oder Östrogenrezeptor Beta, ist einer der beiden Haupttypen des Östrogenrezeptors, einem nuklearen Rezeptor, der durch das Hormon Östrogen aktiviert wird. Diese Anwendung ist entscheidend, um die Funktion und Regulation dieses Rezeptors in verschiedenen biologischen Prozessen zu verstehen.
Antimikrobielle Anwendungen
Die Verbindung hat sich bei der Entwicklung antimikrobieller Kandidaten mit Ziel auf multiresistente bakterielle und fungale Krankheitserreger als vielversprechend erwiesen . Insbesondere Derivate von this compound haben eine strukturbedingte antimikrobielle Aktivität sowohl gegen Bakterien der ESKAPE-Gruppe als auch gegen arzneimittelresistente Candida-Arten gezeigt .
Antifungal-Anwendungen
Neben seinen antimikrobiellen Eigenschaften haben Derivate von this compound eine beträchtliche Aktivität gegen Candida auris gezeigt, einen multiresistenten Pilzpathogen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Antimykotika hin.
Antibakterielle Anwendungen
Die Derivate der Verbindung haben eine starke antibakterielle Aktivität gegen Methicillin-resistenter Staphylococcus aureus (MRSA) und Vancomycin-resistenter Enterococcus faecalis gezeigt . Dies sind bedeutende Krankheitserreger im Gesundheitswesen, und die Entwicklung neuer Behandlungen dagegen ist ein wichtiger Forschungsbereich.
Antioxidative Eigenschaften
Studien deuten darauf hin, dass (E)-Ethyl-3-(4-hydroxyphenyl)acrylat, ein Derivat von this compound, antioxidative Aktivität zeigt. Das bedeutet, dass es Zellen möglicherweise vor Schäden durch freie Radikale schützen könnte, instabile Moleküle, die Zellstrukturen schädigen können. Diese Eigenschaft ist in verschiedenen Bereichen wertvoll, darunter Ernährung, Medizin und Kosmetik.
Arzneimittelentwicklung
Die Derivate der Verbindung wurden als vielversprechende Gerüste für die Entwicklung neuer Medikamente verwendet . Die Fähigkeit, die Verbindung zu modifizieren und ihre biologische Aktivität zu erhalten, macht sie zu einem vielseitigen Werkzeug in der Arzneimittelforschung und -entwicklung.
Wirkmechanismus
Target of Action
3-(4-Hydroxyphenyl)-1-propanol, also known as S-equol, is a major bacterial metabolite of the soy isoflavone daidzein . It is known to bind to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . Furthermore, it has been found to have antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Mode of Action
S-equol enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs . It augments the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . These effects are suppressed by G15, a selective G-protein coupled ER (GPR30) antagonist, and ICI 182,780, an antagonist for ERs .
Biochemical Pathways
The biochemical pathways of this compound involve the conversion of hydroxycinnamic acids into high-value molecules . The phenylpropanoids bioconversion pathways are crucial in this context . The compound is involved in the CoA-thioesterification of HCAs to cinnamoyl-CoA derivatives, with ATP consumption .
Pharmacokinetics
Related compounds such as naringin have been found to have higher exposure in aged rats . Naringin and its metabolite naringenin were mostly distributed in the gastrointestinal tract, liver, kidney, lung, and trachea . Similar distribution patterns may be expected for this compound.
Result of Action
The molecular and cellular effects of this compound include enhanced cerebellar development by affecting both neurons and astrocytes . In astrocytes, S-equol induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota, which is influenced by diet, genetics, and the environment, plays a crucial role in the metabolism of this compound . Changes in gut flora, including those caused by antibiotics, stress, and poor diet, can potentially affect the action of this compound .
Biochemische Analyse
Biochemical Properties
3-(4-Hydroxyphenyl)-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor to the Bolton-Hunter reagent, which is used for radiolabeling of proteins and peptides .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound has a certain degree of stability, but can undergo degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
4-(3-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCVPQRHRKYSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144638 | |
| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10210-17-0 | |
| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-HYDROXYPHENYL)PROPAN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJM7P148S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 °C | |
| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-(4-Hydroxyphenyl)-1-propanol be used as a building block for polymers?
A1: Yes, this compound can serve as a monomer in the synthesis of poly(silylether)s. [] Manganese-salen catalysts have been shown to effectively facilitate the dehydrogenative cross-coupling of this compound with hydrosilanes, resulting in the formation of these polymers. [] This characteristic makes it a potential candidate for developing biodegradable materials.
Q2: Beyond polymers, are there other applications for this compound in material science?
A2: Research indicates that this compound is a constituent of propolis, a resinous mixture produced by bees. [, ] Propolis extract, containing this compound, has demonstrated significant antioxidant activity. [, ] This finding highlights its potential in developing food additives or supplements with enhanced nutritional value.
Q3: What analytical techniques are commonly used to identify and quantify this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying and quantifying this compound within complex mixtures. [, ] This method allows for the separation and detection of individual compounds based on their mass-to-charge ratio, enabling accurate identification and quantification.
Q4: What is the role of this compound in the context of osteoarthritis research?
A4: While the provided abstracts don't explicitly detail the role of this compound in osteoarthritis research, one study focuses on identifying key factors in cartilage tissue during osteoarthritis progression using a non-targeted metabolomics strategy. [] This suggests that this compound may be one of the metabolites investigated as part of this research. Further investigation into the full research article is necessary to understand the specific role, if any, that this compound plays in this context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

